molecular formula C8H15NO2S B1379495 N-methoxy-N-methylthiane-4-carboxamide CAS No. 887481-46-1

N-methoxy-N-methylthiane-4-carboxamide

Cat. No.: B1379495
CAS No.: 887481-46-1
M. Wt: 189.28 g/mol
InChI Key: JICXQBVSROKJLD-UHFFFAOYSA-N
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Description

N-methoxy-N-methylthiane-4-carboxamide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom, and a carboxamide functional group

Preparation Methods

The synthesis of N-methoxy-N-methylthiane-4-carboxamide typically involves the reaction of thiane-4-carboxylic acid with N-methoxy-N-methylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-methoxy-N-methylthiane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-methoxy-N-methylthiane-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylthiane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, while the thiane ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

N-methoxy-N-methylthiane-4-carboxamide can be compared with other similar compounds, such as:

    N-methoxy-N-methylthiane-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiane ring.

    N-methoxy-N-methylthiophene-4-carboxamide: Contains a thiophene ring instead of a thiane ring.

    N-methoxy-N-methylpyridine-4-carboxamide: Contains a pyridine ring instead of a thiane ring.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methoxy-N-methylthiane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-9(11-2)8(10)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICXQBVSROKJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCSCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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